
(2-Amino-1-(4-(4-Fluorophenyl)thiazol-2-yl)indolizin-3-yl)(4-Methoxyphenyl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Amino-1-(4-(4-fluorophenyl)thiazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C25H18FN3O2S and its molecular weight is 443.5. The purity is usually 95%.
BenchChem offers high-quality (2-Amino-1-(4-(4-fluorophenyl)thiazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Amino-1-(4-(4-fluorophenyl)thiazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
(2-Amino-1-(4-(4-Fluorophenyl)thiazol-2-yl)indolizin-3-yl)(4-Methoxyphenyl)methanon: zeigt vielversprechende antimikrobielle Eigenschaften. Forscher haben seine Wirksamkeit gegen Bakterien und Pilze untersucht. Zum Beispiel:
- Antibakterielle Aktivität: Studien haben seine Auswirkungen auf gramnegative Bakterien untersucht .
- Antifungale Aktivität: Bemerkenswert ist, dass es eine starke antifungale Aktivität gegen Candida albicans und Candida glabrata zeigt .
Antikrebs-Potenzial
Diese Verbindung wurde auf ihre Rolle bei der Krebsbehandlung untersucht:
- Antikrebsaktivität: Untersuchungen deuten darauf hin, dass sie möglicherweise Antitumorwirkungen hat, was sie zu einem Kandidaten für weitere Studien in der Krebstherapie macht .
Antioxidative Eigenschaften
Die Struktur der Verbindung deutet auf eine mögliche antioxidative Aktivität hin:
- In-vitro-Antioxidative Eigenschaften: Einige synthetisierte Derivate zeigen eine signifikante antioxidative Aktivität .
Arzneimittelentwicklung und -entdeckung
This compound: spielt eine Rolle in der pharmazeutischen Chemie:
- HIV/AIDS-Behandlung: Obwohl seine Anti-HIV-Aktivität im Vergleich zu bestehenden Medikamenten begrenzt ist, dient es als Grundlage für zukünftige Modifikationen auf der Suche nach nicht-nukleosidischen antiviralen Wirkstoffen .
Industrielle Anwendungen
Über die Medizin hinaus findet diese Verbindung Relevanz in der Industrie:
- Photosensibilisatoren: Seine Anwendung erstreckt sich auf Photosensibilisatoren, Kautschukvulkanisation, Flüssigkristalle und mehr .
- Pflanzenschutzmittel: Aminothiazole wie diese Verbindung wurden in Pflanzenschutzmitteln verwendet .
Strukturelle Einblicke
Die Röntgenstruktur der Verbindung zeigt wertvolle intromolekulare Wasserstoffbindungsmuster .
Wirkmechanismus
Target of action
The compound contains an indole and a thiazole moiety. Indole derivatives are known to bind with high affinity to multiple receptors , and thiazole derivatives have been found to have diverse biological activities .
Mode of action
Indole derivatives are known to interact with their targets leading to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Biochemical pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The lipinski rule, which predicts good absorption or permeation, is followed by similar indole derivatives .
Result of action
Similar indole derivatives have shown significant anti-hiv activity .
Eigenschaften
IUPAC Name |
[2-amino-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]indolizin-3-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O2S/c1-31-18-11-7-16(8-12-18)24(30)23-22(27)21(20-4-2-3-13-29(20)23)25-28-19(14-32-25)15-5-9-17(26)10-6-15/h2-14H,27H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVFGBVRXJYEOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C4=NC(=CS4)C5=CC=C(C=C5)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
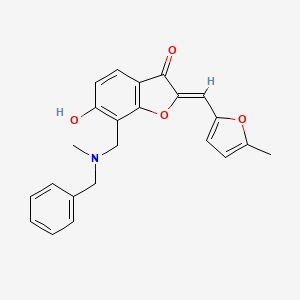
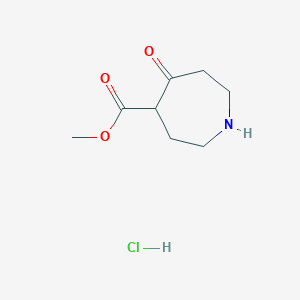

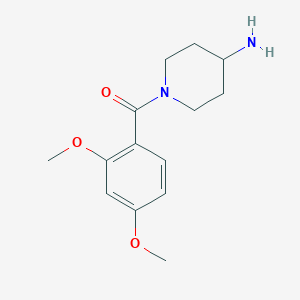
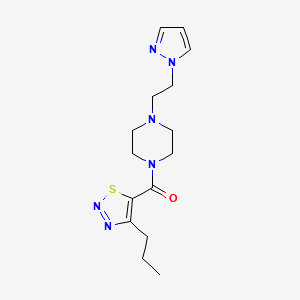
![2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2537807.png)
![N-(4,6-dimethylthieno[2,3-b]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B2537808.png)
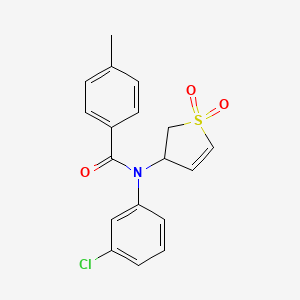


![1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2537814.png)
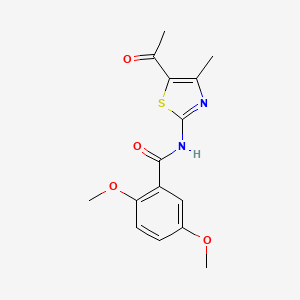
![5-[(Dimethylamino)methyl]-2-methylaniline](/img/structure/B2537818.png)
![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-methoxybenzylidene)acetohydrazide](/img/structure/B2537820.png)
